4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
4-Methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is an organic compound with a complex structure that exhibits potential in various scientific research fields. Its structure includes a sulfonamide group, a tetrahydroquinoline core, and methoxy-substituted benzene, making it a subject of interest for chemists and pharmacologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis
The synthesis typically begins with the preparation of the tetrahydroquinoline core through catalytic hydrogenation of quinoline or its derivatives.
A sulfonylation reaction introduces the propane-1-sulfonyl group.
Formation of Methoxy-Substituted Benzene
The benzene ring can be functionalized with a methoxy group through methylation of hydroxybenzene.
Final Coupling
The tetrahydroquinoline derivative is coupled with the methoxy-substituted benzene through sulfonamide formation using appropriate sulfonating agents.
Industrial Production Methods
Scale-Up Synthesis
Similar to laboratory conditions but optimized for yield and purity.
Utilizes continuous flow reactors for sulfonation and hydrogenation steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Can undergo oxidation at the methoxy group to form a corresponding aldehyde or carboxylic acid.
Reduction
The sulfonyl group can be reduced to a thiol under strong reducing conditions.
Substitution
Electrophilic aromatic substitution can occur at positions on the benzene ring not sterically hindered by substituents.
Common Reagents and Conditions
Oxidation
KMnO4, H2O2 under acidic conditions.
Reduction
LiAlH4, NaBH4 in anhydrous conditions.
Substitution
Halogenating agents such as Br2 in the presence of FeBr3.
Major Products Formed
Depending on reaction conditions, various substituted and oxidized derivatives of the original compound can be formed. For instance, introduction of halogens on the benzene ring or conversion of the methoxy group to other functional groups.
Scientific Research Applications
Chemistry
Utilized in the study of sulfonamide derivatives and their reactivity.
Biology
Examined for potential bioactivity due to its structural similarity to pharmacologically active compounds.
Medicine
Industry
Potential precursor for more complex organic compounds used in material science and catalysis.
Mechanism of Action
The mechanism by which this compound exerts its effects is closely tied to its ability to interact with molecular targets such as enzymes or receptors. The sulfonamide group can mimic structural motifs found in many drugs, potentially inhibiting enzymes or blocking receptor sites.
Comparison with Similar Compounds
Comparison
Compared to other sulfonamide derivatives, 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is unique in its tetrahydroquinoline backbone, which may offer distinct binding properties and biological activities.
Similar Compounds
Sulfamethoxazole: : A sulfonamide antibiotic.
Chloramphenicol: : Contains a similar sulfonamide moiety but lacks the tetrahydroquinoline structure.
Quinoline derivatives: : Share the quinoline core but differ in substitution patterns and functional groups.
Properties
IUPAC Name |
4-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-3-13-27(22,23)21-12-4-5-15-14-16(6-11-19(15)21)20-28(24,25)18-9-7-17(26-2)8-10-18/h6-11,14,20H,3-5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYDXIFJKDVRSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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